
1,4-Bis(4-iodophenyl)buta-1,3-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-iodophenyl)buta-1,3-diyne is an organic compound characterized by the presence of two iodine atoms attached to phenyl groups, which are connected by a buta-1,3-diyne linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-iodophenyl)buta-1,3-diyne can be synthesized through several methods. One common approach involves the coupling of 4-iodophenylacetylene using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base, often conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(4-iodophenyl)buta-1,3-diyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions to form larger conjugated systems.
Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace iodine atoms.
Coupling: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products: The major products depend on the specific reaction and conditions. For example, in a Sonogashira coupling, the product would be a larger conjugated system with extended π-electron delocalization.
Aplicaciones Científicas De Investigación
1,4-Bis(4-iodophenyl)buta-1,3-diyne has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry:
Biological Research: Can be used as a building block for bioactive molecules.
Industrial Applications: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 1,4-Bis(4-iodophenyl)buta-1,3-diyne exerts its effects is largely dependent on its application. In materials science, its ability to form extended conjugated systems is crucial for its function as an organic semiconductor. In medicinal chemistry, its structural properties allow it to interact with biological targets, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
1,4-Bis(4-bromophenyl)buta-1,3-diyne: Similar structure but with bromine atoms instead of iodine.
1,4-Bis(4-chlorophenyl)buta-1,3-diyne: Contains chlorine atoms, offering different reactivity and properties.
1,4-Bis(4-fluorophenyl)buta-1,3-diyne: Fluorine atoms provide unique electronic effects.
Uniqueness: 1,4-Bis(4-iodophenyl)buta-1,3-diyne is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This affects the compound’s reactivity and the types of reactions it can undergo, making it particularly useful in specific synthetic applications.
Propiedades
Número CAS |
959-89-7 |
|---|---|
Fórmula molecular |
C16H8I2 |
Peso molecular |
454.04 g/mol |
Nombre IUPAC |
1-iodo-4-[4-(4-iodophenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C16H8I2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H |
Clave InChI |
IFCADWKUNRIPKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
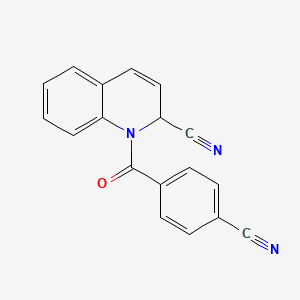
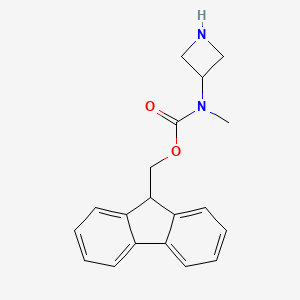

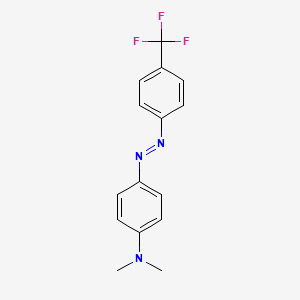
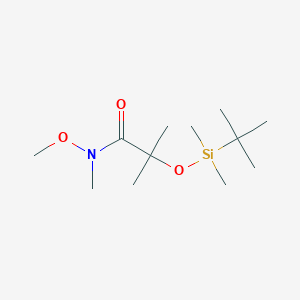
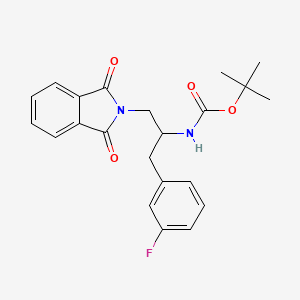


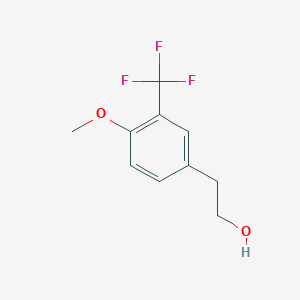
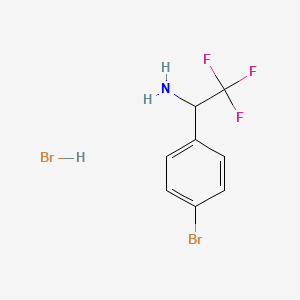
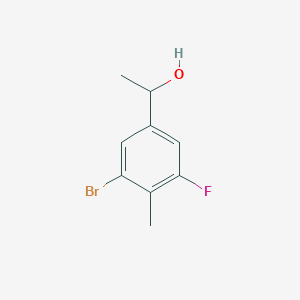
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
